molecular formula C14H16O3 B13530332 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B13530332
M. Wt: 232.27 g/mol
InChI Key: GSVUCZMYSBJLDO-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a bicyclo[2.1.1]hexane scaffold substituted with a 4-methoxyphenyl group at position 1 and a carboxylic acid moiety at position 2. The bicyclo[2.1.1]hexane framework imparts significant conformational rigidity, which is critical for interactions with biological targets .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C14H16O3/c1-17-11-4-2-10(3-5-11)14-7-9(8-14)6-12(14)13(15)16/h2-5,9,12H,6-8H2,1H3,(H,15,16)

InChI Key

GSVUCZMYSBJLDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2)CC3C(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[2.1.1]hexane Core

A common method involves a [2+2] photocycloaddition of suitably substituted dienes. For example, the synthesis of bicyclo[2.1.1]hexane-2-one derivatives proceeds via irradiation of (Z)-6-phenylhexa-1,5-dien-3-one with 365 nm LED light in acetonitrile, yielding 5-phenylbicyclo[2.1.1]hexan-2-one intermediates in moderate to good yields (ca. 61%) with diastereoselectivity (3:1 dr).

An alternative approach uses SmI2-mediated intramolecular pinacol coupling of cyclobutanedione derivatives to form bicyclo[2.1.1]hexane-1,2-diols, which then undergo acid-catalyzed pinacol rearrangement to yield 1-substituted bicyclo[2.1.1]hexan-2-ones. This method is versatile and allows for the introduction of diverse substituents at the 1-position, including aromatic groups such as 4-methoxyphenyl.

Functionalization to Carboxylic Acid

The carboxylic acid at the 2-position is typically introduced or revealed via oxidation or hydrolysis of ester or amide intermediates. Esterification of the acid precursor is often performed by refluxing the acid in ethanol with catalytic sulfuric acid, followed by neutralization and extraction to yield ethyl esters, which can be hydrolyzed back to the acid as needed.

Reduction of cyclobutanone esters or amides with sodium borohydride in methanol at 0 °C to room temperature affords the corresponding alcohols, which can be further oxidized or converted to acids.

Representative Synthetic Sequence

Step Reagents/Conditions Product/Intermediate Yield/Notes
1 (Z)-6-phenylhexa-1,5-dien-3-one, MeCN, 365 nm LED, 16 h 5-phenylbicyclo[2.1.1]hexan-2-one 61%, 3:1 diastereomeric ratio
2 SmI2-mediated pinacol coupling, acid catalysis 1-substituted bicyclo[2.1.1]hexan-2-one Versatile for aromatic substituents
3 Copper(I) thiophene-2-carboxylate, oxetan-3-ol, Na2CO3, Blue LED irradiation Installation of 4-methoxyphenyl substituent Mild, photoredox conditions
4 Esterification: Acid + EtOH + H2SO4, reflux overnight Ethyl ester intermediate High yield, followed by hydrolysis
5 Hydrolysis or reduction (NaBH4 in MeOH) 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid Final target compound

Analytical and Purification Notes

  • Reactions are typically monitored by thin layer chromatography (TLC) to confirm consumption of starting materials.
  • Organic layers are dried over anhydrous sodium sulfate or magnesium sulfate before filtration and concentration.
  • Purification is commonly achieved by medium-pressure liquid chromatography (MPLC) or column chromatography using gradients of ethyl acetate in hexanes.
  • Characterization includes NMR spectroscopy, mass spectrometry, and in some cases, X-ray crystallography to confirm stereochemistry and molecular structure.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced derivatives.

    Substitution: Substitution reactions can occur at the methoxyphenyl group or the carboxylic acid group, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones, while reduction of the methoxyphenyl group may produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of complex molecules and bioactive compounds . Its unique bicyclic structure makes it an attractive scaffold for drug discovery and development.

In biology and medicine, this compound has been explored for its potential as a bioisostere for ortho-substituted benzenes . Bioisosteres are compounds that mimic the biological activity of another molecule while having a different chemical structure. This property makes this compound a promising candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.

In the industrial sector, this compound can be used in the development of new materials and agrochemicals. Its incorporation into the structure of fungicides has shown high antifungal activity .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. The methoxyphenyl group and carboxylic acid functional group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., 4-OCH₃) improve aqueous solubility but may reduce binding affinity in hydrophobic enzyme pockets .

Variations in the Bicyclic Scaffold

Modifications to the bicyclo[2.1.1]hexane core alter conformational and electronic properties:

Compound Name Scaffold Modification Molecular Weight Key Properties/Activity
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid NH₂ at C2 141.17 Potent inhibitor of S-adenosyl-L-methionine synthesis (Ki ~ 0.5 μM); attributed to optimal bridgehead angle (94°)
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Oxygen atom in scaffold 142.15 Reduced rigidity due to oxygen; lower enzyme inhibition compared to all-carbon analogs
3,3-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid Methyl groups at C3 154.21 Increased steric bulk reduces binding to flat enzyme surfaces; activity not reported

Key Observations :

  • The bridgehead angle of bicyclo[2.1.1]hexane (~94°) is critical for enzyme complementarity. Larger angles (e.g., in norbornane derivatives, ~101°) reduce inhibitory potency .
  • Oxygen-containing scaffolds (e.g., 2-oxabicyclo) disrupt planarity, weakening interactions with flat binding pockets .

Physicochemical Properties

  • Acidity : The carboxylic acid group has a predicted pKa of ~2.3–2.5, similar to other bicyclo[2.1.1]hexane carboxylic acids .
  • Solubility : The 4-methoxyphenyl derivative exhibits higher aqueous solubility (logP ~1.8) compared to halogenated analogs (logP ~2.5–3.2) .

Biological Activity

1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound that exhibits potential biological activities due to its unique structural characteristics. This article delves into its synthesis, biological properties, and implications for medicinal chemistry.

  • Molecular Formula : C14H16O3
  • Molecular Weight : 232.28 g/mol
  • Appearance : White to light yellow crystalline solid
  • Melting Point : 72 to 76 °C

The compound features a bicyclo[2.1.1] structure fused with a para-methoxyphenyl group and a carboxylic acid functional group, which may contribute to its distinct biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods involving specific starting materials and reaction conditions. Common techniques include:

  • Starting Materials : 4-methoxyphenyl derivatives and bicyclo[2.1.1]hexane precursors.
  • Reagents : Catalysts and solvents tailored for optimal reaction conditions.
  • Purification Methods : Techniques such as recrystallization and chromatography are employed to isolate the final product.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. It may modulate the activity of receptors or enzymes, leading to various physiological effects.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties, potentially making it useful in the development of new antibacterial or antifungal agents. Studies have shown that similar bicyclic compounds can act as bioisosteres for ortho-substituted benzene rings in bioactive molecules, enhancing their solubility and stability .

Case Studies

A comparative analysis was conducted on several bioactive compounds where the ortho-benzene ring was replaced with bicyclo[2.1.1]hexane:

CompoundSolubility (μM)Metabolic Stability (CL int, μL min⁻¹ mg⁻¹)
Conivaptan1131 (original) vs. 12 (bicyclo analog)
Lomitapide30Dramatically decreased
Boscalid11Slight decrease
Bixafen30Reduced significantly
Fluxapyroxad25Slight increase

This table illustrates the varying effects of substituting the ortho-benzene ring with bicyclo[2.1.1]hexane on solubility and metabolic stability across different compounds.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Enhanced Solubility : In four out of five tested compounds, replacing the ortho-benzene ring with bicyclo[2.1.1]hexane led to improved water solubility, which is crucial for drug formulation.
  • Metabolic Stability Variability : The impact on metabolic stability varied significantly among compounds, suggesting that structural modifications can lead to substantial differences in pharmacokinetic profiles.
  • Bioactivity Validation : Antifungal activities were evaluated against various strains, indicating that the compound could serve as a scaffold for developing new antifungal agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Cycloaddition or ring-closing strategies to form the bicyclo[2.1.1]hexane core, often starting from β-pinene derivatives via Meinwald-Gassman pathways .
  • Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
  • Carboxylic acid functionalization through oxidation of primary alcohols or hydrolysis of nitriles.
  • Optimization focuses on temperature control (e.g., 60–80°C for coupling reactions), solvent selection (e.g., THF or DMF), and purification via column chromatography (silica gel, hexane/EtOAc gradients) to achieve >90% purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–7.2 ppm) and bicyclic ring protons (δ 1.5–2.5 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals .
  • X-ray Crystallography : Resolves stereochemistry and bond angles; the bicyclo[2.1.1]hexane system often shows C–C bond lengths of 1.54–1.58 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 262.12) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological interactions, and how can enantiomers be studied?

  • Answer :

  • The bicyclic framework introduces stereochemical rigidity , which affects binding to chiral biological targets (e.g., enzymes). Enantiomers are resolved via chiral HPLC (Chiralpak AD-H column, heptane/ethanol eluent) .
  • Molecular docking (AutoDock Vina) predicts binding modes. For example, the carboxylic acid group may form hydrogen bonds with catalytic residues (e.g., in cyclooxygenase), while the methoxyphenyl group engages in π-π stacking .
  • Comparative bioassays (e.g., IC₅₀ measurements) using isolated enantiomers quantify activity differences.

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Answer :

  • Replicate conditions : Compare catalyst systems (e.g., PdCl₂ vs. Pd(PPh₃)₄) and solvent polarity effects. For example, DMF may improve coupling yields over THF due to higher boiling points .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) that reduce yields.
  • Standardized bioassays : Control cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4 vs. 6.8) to normalize activity data discrepancies .

Q. How can computational modeling predict reactivity or metabolic pathways?

  • Answer :

  • DFT calculations (Gaussian 16) model reaction transition states. For example, the bicyclic ring’s strain energy (~25 kcal/mol) influences hydrolysis rates of ester intermediates .
  • ADMET prediction (SwissADME): LogP values (~2.1) suggest moderate lipophilicity, while CYP450 isoforms (e.g., 3A4) are predicted to metabolize the methoxy group .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up synthesis, and how are they addressed?

  • Answer :

  • Low yields in cyclization steps : Optimize stoichiometry (e.g., 1.2 eq. of dienophile) and use flow chemistry for exothermic reactions .
  • Purification difficulties : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .

Q. How is the compound’s potential as a bioactive scaffold evaluated?

  • Answer :

  • Fragment-based screening : Test against target libraries (e.g., kinases) using SPR (surface plasmon resonance) to measure binding affinity (KD < 10 μM) .
  • SAR studies : Synthesize analogs (e.g., replacing methoxy with halogens) and compare IC₅₀ values in enzyme inhibition assays .

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